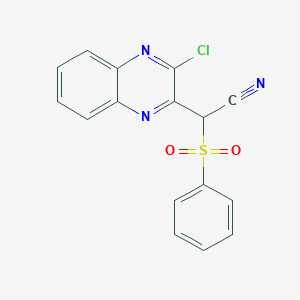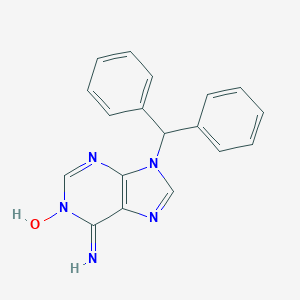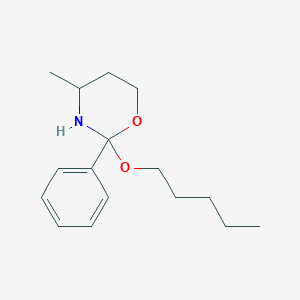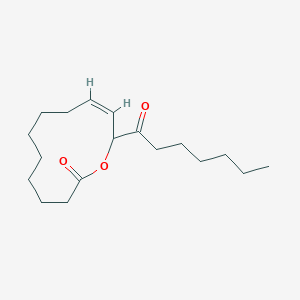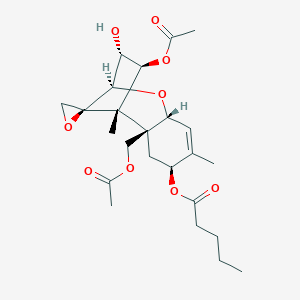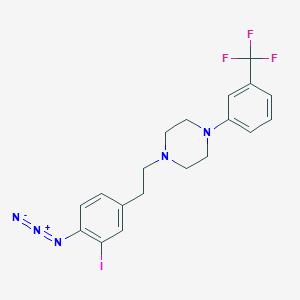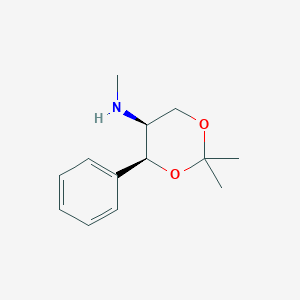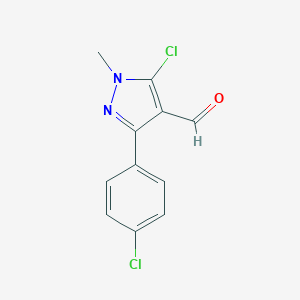
5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde, also known as CCPA, is a chemical compound that has been widely used in scientific research. CCPA belongs to the class of pyrazole derivatives and has been extensively studied for its potential therapeutic applications.
作用机制
5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde exerts its effects by binding to the A1 adenosine receptor, which is a G protein-coupled receptor that is widely distributed in the body. Activation of the A1 adenosine receptor leads to a decrease in intracellular cAMP levels, which in turn leads to a decrease in the activity of protein kinase A. This results in a decrease in calcium influx and a decrease in the rate of cardiac contraction.
生化和生理效应
5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde has been shown to have a number of biochemical and physiological effects. In addition to its effects on the cardiovascular system, 5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde has also been shown to have anti-inflammatory effects and to inhibit the growth of certain cancer cells. 5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde has also been shown to have neuroprotective effects, and may have potential applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive, and has been extensively studied for its potential therapeutic applications. However, there are also some limitations to the use of 5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde in lab experiments. For example, 5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde has a relatively short half-life and may require frequent dosing in order to maintain therapeutic levels.
未来方向
There are a number of future directions for the study of 5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde. One area of research is focused on the development of more potent and selective A1 adenosine receptor agonists. Another area of research is focused on the potential use of 5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research into the potential use of 5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde in combination with other drugs for the treatment of cancer.
合成方法
5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate and hydrazine hydrate. The resulting product is then treated with chloroacetyl chloride to yield the final product, 5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde. The synthesis of 5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde has been optimized to yield a high purity product that is suitable for scientific research.
科学研究应用
5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. 5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde has been shown to activate the A1 adenosine receptor, which plays a key role in regulating cardiovascular function. 5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.
属性
CAS 编号 |
117007-78-0 |
|---|---|
产品名称 |
5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde |
分子式 |
C11H8Cl2N2O |
分子量 |
255.1 g/mol |
IUPAC 名称 |
5-chloro-3-(4-chlorophenyl)-1-methylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C11H8Cl2N2O/c1-15-11(13)9(6-16)10(14-15)7-2-4-8(12)5-3-7/h2-6H,1H3 |
InChI 键 |
JHTCJVOSRZCISE-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=N1)C2=CC=C(C=C2)Cl)C=O)Cl |
规范 SMILES |
CN1C(=C(C(=N1)C2=CC=C(C=C2)Cl)C=O)Cl |
同义词 |
5-CHLORO-3-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXALDEHYDE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



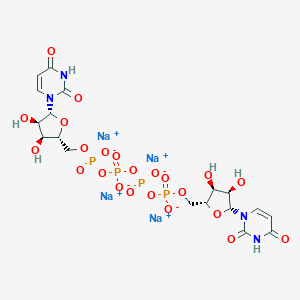
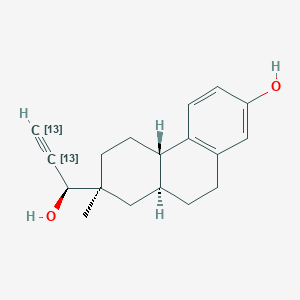
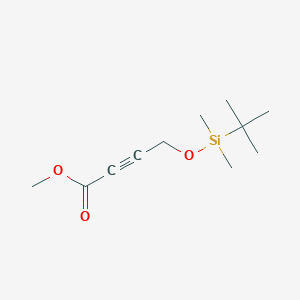
![Carbamic acid, [1-(1-methylethyl)-2-propenyl]-, 1,1-dimethylethyl ester, (S)-](/img/structure/B38775.png)
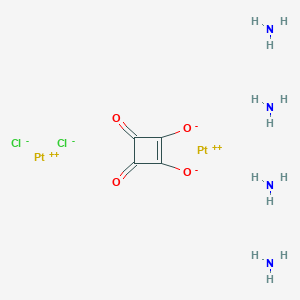
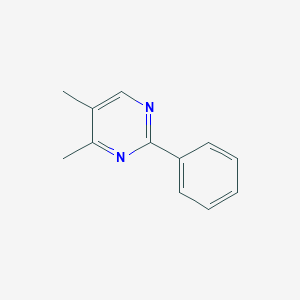
![4-[2-(2-Methylprop-2-enoyloxy)ethoxy]-4-oxobutanoic acid](/img/structure/B38782.png)
